molecular formula C13H16BrFN2O B5701044 N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide

Cat. No. B5701044
M. Wt: 315.18 g/mol
InChI Key: PZPBGONEUHRGSB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFA is a member of the acetamide family and has a molecular weight of 318.25 g/mol.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide has also been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide has been shown to produce a range of biochemical and physiological effects in animal models. It has been demonstrated to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the activity of antioxidant enzymes such as superoxide dismutase. N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide is its relatively low toxicity compared to other compounds with similar therapeutic properties. It has also been shown to have good oral bioavailability and to cross the blood-brain barrier. However, N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide can be difficult to synthesize and purify, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide. One area of interest is the development of novel analogs with improved pharmacological properties. Another potential direction is the investigation of N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide and to identify potential drug targets.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide involves a multi-step process that begins with the preparation of 4-bromo-2-fluoroaniline. This intermediate compound is then reacted with piperidine to form N-(4-bromo-2-fluorophenyl)piperidine. The final step involves the acetylation of N-(4-bromo-2-fluorophenyl)piperidine using acetic anhydride to yield N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. N-(4-bromo-2-fluorophenyl)-2-(1-piperidinyl)acetamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O/c14-10-4-5-12(11(15)8-10)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPBGONEUHRGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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